

# Preclinical Evaluation of CT1113 in Pancreatic Cancer: A Technical Overview

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Compound of Interest		
Compound Name:	CT1113	
Cat. No.:	B12377666	Get Quote

Introduction: **CT1113** is a potent, small-molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25).[1] Emerging preclinical evidence highlights its potential as an anti-cancer agent, particularly in malignancies driven by oncoproteins stabilized by these deubiquitinases. This document provides a detailed technical guide on the preclinical studies of **CT1113** in the context of pancreatic cancer, focusing on its mechanism of action, experimental validation, and key quantitative findings.

## **Quantitative Data Summary**

The anti-proliferative activity of **CT1113** has been evaluated in various cancer cell lines. While specific IC50 values for a broad panel of pancreatic cancer cell lines are not detailed in the provided search results, the effective concentration in HCT116 cells, a colon cancer cell line, provides an indication of its potency.

Compound	Cell Line	Assay Type	Endpoint	Value	Reference
CT1113	HCT116	Proliferation	EC50	65 nM	[2]

Note: The EC50 value is derived from experiments where USP25/28 were overexpressed, which increased the EC50 from a lower baseline in control cells.[2]

## **Experimental Protocols**

1. In Vivo Pancreatic Cancer Xenograft Model:

### Foundational & Exploratory





- Objective: To evaluate the anti-tumor efficacy of CT1113 in a pancreatic cancer cell-derived xenograft (CDX) model.
- Animal Model: Balb/c nude mice.[2]
- Cell Line: SW1990, a human pancreatic cancer cell line.[2]
- Procedure:
  - SW1990 cells were inoculated into Balb/c nude mice to establish xenograft tumors.
  - Once tumors were established, mice were randomized into treatment and vehicle control groups (n=8 per group).[2]
  - CT1113 was administered to the treatment group. While the exact dosage and administration route for this specific pancreatic cancer study are not detailed in the provided results, a general in vivo protocol for CT1113 involves intraperitoneal injection.
  - Tumor growth was monitored and measured over the course of the treatment.[2]
  - At the end of the study, tumors were excised for further analysis.
- Endpoint Analysis:
  - Tumor growth suppression was assessed by comparing tumor volumes between the
    CT1113-treated and vehicle control groups.[2]
  - Western blotting was performed on tumor samples to analyze protein expression levels.
  - Immunohistochemical staining for Ki67 was conducted to evaluate cell proliferation within the tumors.[2]
- 2. Western Blotting:
- Objective: To determine the effect of CT1113 on the protein levels of c-MYC in tumor tissues.
- Procedure:



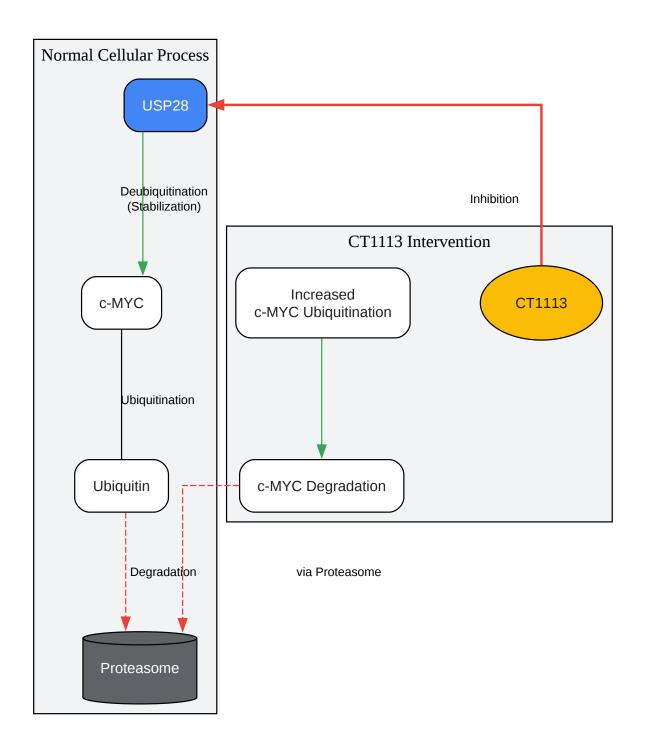
- Protein lysates were prepared from the excised tumor samples from the in vivo study.[2]
- Protein concentrations were determined to ensure equal loading.
- Proteins were separated by SDS-PAGE and transferred to a membrane.
- The membrane was blocked and then incubated with a primary antibody specific for c-MYC.
- A secondary antibody conjugated to a detectable marker was used for visualization.
- The resulting bands were imaged to assess the levels of c-MYC protein.[2]

# **Signaling Pathways and Experimental Workflows**

Signaling Pathway of CT1113 in Pancreatic Cancer:

The primary mechanism of action of **CT1113** involves the inhibition of USP28 and USP25, leading to the destabilization and subsequent degradation of oncoproteins such as c-MYC.[1] [2]





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Caption: Mechanism of action of CT1113 in downregulating c-MYC.



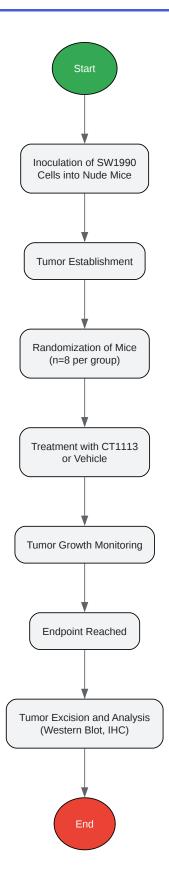




Experimental Workflow for In Vivo Efficacy:

The following diagram outlines the workflow for assessing the in vivo anti-tumor activity of **CT1113** in a pancreatic cancer model.





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Caption: Workflow for the in vivo pancreatic cancer xenograft study.



#### Summary of Findings:

Preclinical studies demonstrate that **CT1113** effectively suppresses the growth of pancreatic cancer xenografts.[2] This anti-tumor activity is associated with a reduction in the protein levels of the oncoprotein c-MYC within the tumor tissue.[2] Furthermore, immunohistochemical analysis has shown a decrease in the proliferation marker Ki67 in tumors treated with **CT1113**, indicating a reduction in cell proliferation.[2] These findings underscore the therapeutic potential of targeting USP28/25 with **CT1113** in pancreatic cancer. The compound has since progressed to a first-in-human phase I trial in patients with relapsed/refractory acute myeloid leukemia, where it has shown a favorable safety and pharmacokinetic profile, along with preliminary efficacy, further validating USP28 as a therapeutic target.[3]

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